![molecular formula C13H10ClN3O2S2 B5110246 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions catalyzed by agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, offering a pathway to novel derivatives identified through infrared (IR), nuclear magnetic resonance (NMR), and elemental analyses (Yu et al., 2014). This method suggests a feasible approach for synthesizing the target compound by adapting the core benzothiazole and isoxazole moieties through specific precursor and catalyst selections.
Molecular Structure Analysis
Structural characterization of similar molecules often involves single-crystal X-ray diffraction, providing detailed insights into the arrangement and conformation of molecular structures (Ismailova et al., 2014). Such analyses reveal the geometric orientation of functional groups and their interactions, critical for understanding the molecular basis of the compound's properties and reactivity.
Chemical Reactions and Properties
The chemical reactivity of benzothiazole derivatives, including substitution and condensation reactions, lays the groundwork for synthesizing a wide array of functionalized molecules. These reactions are influenced by the presence of electron-withdrawing or donating groups on the benzothiazole ring, affecting reactivity and the outcome of synthesis routes (Schmeyers & Kaupp, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of chemical compounds in various environments. These properties are determined through analytical techniques including mass spectrometry (MS), IR spectroscopy, and X-ray diffraction, offering insights into the compound's applicability in different scientific and industrial applications (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various solvents, are pivotal in understanding the compound’s potential interactions and stability. The study of related compounds provides a foundation for predicting the reactivity patterns and stability of “2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide,” facilitating its application in targeted research domains (D'amico & Bollinger, 1988).
Future Directions
Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on exploring the potential of this compound in medical applications, optimizing its synthesis, and studying its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 disrupts the formation of the cell wall, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, preventing it from participating in the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Similar benzothiazole derivatives have been shown to have good absorption and distribution profiles, moderate metabolism, and efficient excretion These properties suggest that the compound may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c1-7-4-11(17-19-7)16-12(18)6-20-13-15-9-5-8(14)2-3-10(9)21-13/h2-5H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRFASGHCNCOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
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